molecular formula C12H20N6O4S B3835846 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea

1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea

Cat. No.: B3835846
M. Wt: 344.39 g/mol
InChI Key: BPJUQSYMVFRRJF-UHFFFAOYSA-N
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Description

1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It belongs to the sulfonylurea family, which is known for its effectiveness in controlling broad-leaf weeds in cereal crops such as wheat and barley .

Preparation Methods

The synthesis of 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which is a key intermediate.

    Reaction with Sulfonyl Chloride: The intermediate is then reacted with a suitable sulfonyl chloride under controlled conditions to form the sulfonylurea derivative.

    Cyclization: The final step involves cyclization to form the piperidinyl ring, resulting in the target compound.

Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea involves the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of susceptible plants .

Comparison with Similar Compounds

1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea is unique compared to other sulfonylurea herbicides due to its specific chemical structure, which imparts distinct properties:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O4S/c1-9-13-10(15-11(14-9)22-3)17(2)12(19)16-23(20,21)18-7-5-4-6-8-18/h4-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJUQSYMVFRRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
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1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
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1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
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1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
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1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea
Reactant of Route 6
1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methyl-3-piperidin-1-ylsulfonylurea

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